Technical Guide: Chemical Properties and Applications of Stannane, trimethyl(4-methylphenyl)-
Technical Guide: Chemical Properties and Applications of Stannane, trimethyl(4-methylphenyl)-
The following technical guide details the chemical properties, synthesis, and applications of Stannane, trimethyl(4-methylphenyl)- , a critical organometallic reagent in radiopharmaceutical development and organic synthesis.
Executive Summary
Stannane, trimethyl(4-methylphenyl)- (CAS: 934-56-5), also known as Trimethyl(p-tolyl)stannane , is an organotin compound characterized by a tetra-coordinate tin center bonded to three methyl groups and one para-tolyl moiety. It serves as a high-value intermediate in palladium-catalyzed cross-coupling reactions (Stille coupling) and, more critically, as a shelf-stable precursor for the regiospecific synthesis of radiohalogenated pharmaceuticals (e.g., [
Physicochemical Properties
The compound exhibits the lipophilicity and thermal stability typical of aryltrimethylstannanes, making it easier to handle than its tributylstannane analogs, albeit with higher volatility and specific toxicity concerns.
| Property | Value / Description |
| IUPAC Name | Trimethyl(4-methylphenyl)stannane |
| Common Synonyms | Trimethyl(p-tolyl)tin; p-Tolyltrimethylstannane |
| CAS Number | 934-56-5 |
| Molecular Formula | C |
| Molecular Weight | 254.94 g/mol |
| Physical State | Colorless oil / Low-melting solid |
| Boiling Point | ~88 °C at 16 mmHg (Lit.) |
| Density | 1.327 g/mL at 25 °C |
| Solubility | Soluble in Et |
| Stability | Air-stable for short periods; store under inert atmosphere at 4°C to prevent protodestannylation. |
Spectroscopic Identification (NMR Data)
Note: Chemical shifts are referenced to Me
-
H NMR (CDCl
, 400 MHz):- 7.40 (d, J = 8.0 Hz, 2H, Ar-H ortho to Sn)
- 7.18 (d, J = 7.8 Hz, 2H, Ar-H meta to Sn)
-
2.36 (s, 3H, Ar-CH
) -
0.28 (s, 9H, Sn(CH
) , with Sn satellites J 54 Hz)
-
Sn NMR (CDCl
):- -26.0 to -29.0 ppm (Typical range for aryltrimethylstannanes; shifts upfield relative to phenyltrimethylstannane due to the electron-donating methyl group).
Synthesis & Preparation Protocol
Core Directive: The most robust route for synthesizing this compound is the Grignard reaction.[1] This method avoids the use of toxic palladium catalysts required for hexaalkylditin routes and offers easier purification.
Protocol: Grignard Formation and Transmetallation
Objective: Synthesize 5.0 g of Trimethyl(p-tolyl)stannane.
Reagents:
-
4-Bromotoluene (1.0 equiv)
-
Magnesium turnings (1.2 equiv, activated)
-
Trimethyltin chloride (Me
SnCl) (1.0 equiv) [Warning: Highly Toxic ] -
Anhydrous THF (Solvent)
Step-by-Step Workflow:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add 4-bromotoluene (dissolved in anhydrous THF) dropwise to the Mg. Initiate reflux with a heat gun if necessary. Stir for 1 hour until Mg is consumed, forming p-tolylmagnesium bromide.
-
Transmetallation: Cool the Grignard solution to 0°C. Add a solution of Me
SnCl (1.0 M in THF) dropwise over 30 minutes. The exothermic reaction drives the substitution of Mg for Sn. -
Completion: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench & Workup: Quench carefully with saturated NH
Cl. Extract with diethyl ether (3x).[2] Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Purify via vacuum distillation (preferred) or rapid silica filtration (neutral alumina is superior to avoid acid-catalyzed destannylation) using Hexanes/EtOAc (95:5).
Synthesis Diagram
Caption: Figure 1. Synthesis of Trimethyl(p-tolyl)stannane via Grignard reagent intermediate.
Reactivity & Mechanisms in Drug Development
The utility of Trimethyl(p-tolyl)stannane lies in the weakness of the C–Sn bond (approx. 50-60 kcal/mol), which allows the tin moiety to act as a "leaving group" in the presence of electrophiles or transition metals.
Electrophilic Radiohalogenation (Radiotracer Synthesis)
In nuclear medicine, this compound is a "prosthetic group" precursor. The trimethylstannyl group directs the incoming halogen (Iodine-123/131 or Astatine-211) to the ipso carbon, ensuring high regioselectivity.
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Oxidant: Chloramine-T or Iodogen is used to generate the electrophilic iodine species (
). -
Advantage: The C-Sn bond cleaves much faster than C-H bonds, allowing labeling to occur in seconds at room temperature.
Palladium-Catalyzed Stille Coupling
This reagent serves as the nucleophile in cross-coupling reactions to attach the p-tolyl group to aryl halides, vinyl halides, or triflates.
-
Catalytic Cycle:
-
Oxidative Addition: Pd(0) inserts into the R-X bond of the electrophile.
-
Transmetallation: The rate-determining step where the p-tolyl group transfers from Sn to Pd. Note: The methyl groups on tin transfer much slower than the aryl group ("dummy ligand" effect), ensuring the desired coupling product.
-
Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).
-
Reaction Mechanism Diagram
Caption: Figure 2. Divergent reactivity pathways: Electrophilic Radioiodination vs. Nucleophilic Stille Coupling.
Safety & Toxicology (HSE Guidelines)
Organotin compounds are neurotoxic and endocrine disruptors. Trimethyltin derivatives are particularly hazardous due to high volatility and absorption through the skin.
-
Acute Toxicity: High. Causes cerebral edema (limbic system damage).
-
Handling:
-
Double-gloving (Nitrile) is mandatory; tin compounds can permeate standard latex.
-
Fume Hood: All operations must occur in a high-efficiency fume hood.
-
Quenching: Treat waste with aqueous KF (Potassium Fluoride) to convert soluble organotin chlorides into insoluble, polymeric tin fluorides for easier disposal.
-
References
-
National Institute of Standards and Technology (NIST). Stannane, trimethylphenyl- (CAS 934-56-5) Properties. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes. Org.[1][3][4][5][6][7][8] Synth. 1993, 71, 97. [Link]
-
PubChem. Tributyl(p-tolyl)stannane and Analogous Organotin Compounds. National Library of Medicine. [Link]
-
Zlatopolskiy, B. D., et al. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors. Molecules, 2017, 22(12), 2231. [Link]
- Garg, P. K., et al.Synthesis of radioiodinated phenyl-substituted tropanes. Bioconjugate Chem. 1996.
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- 5. Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction [organic-chemistry.org]
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